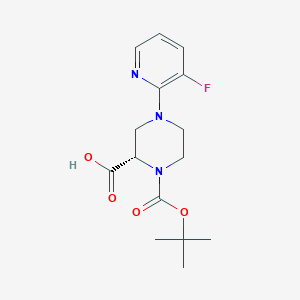
(S)-1-(tert-Butoxycarbonyl)-4-(3-fluoropyridin-2-yl)piperazine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1-(tert-Butoxycarbonyl)-4-(3-fluoropyridin-2-yl)piperazine-2-carboxylic acid is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are often used in medicinal chemistry for their potential therapeutic properties. The presence of the fluoropyridinyl group and the tert-butoxycarbonyl protecting group suggests that this compound could be used as an intermediate in the synthesis of more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(tert-Butoxycarbonyl)-4-(3-fluoropyridin-2-yl)piperazine-2-carboxylic acid typically involves multiple steps:
Formation of the Piperazine Ring: This can be achieved through the cyclization of appropriate precursors under basic conditions.
Introduction of the Fluoropyridinyl Group: This step might involve a nucleophilic substitution reaction where a fluoropyridine derivative is introduced to the piperazine ring.
Protection with tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group is often introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the piperazine ring.
Reduction: Reduction reactions could be used to modify the fluoropyridinyl group.
Substitution: Nucleophilic or electrophilic substitution reactions could be employed to introduce or modify functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenated compounds, nucleophiles like amines or thiols.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield N-oxides, while substitution could introduce various functional groups.
Applications De Recherche Scientifique
(S)-1-(tert-Butoxycarbonyl)-4-(3-fluoropyridin-2-yl)piperazine-2-carboxylic acid could have several applications:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions or as a ligand in receptor studies.
Medicine: Possible precursor for pharmaceutical compounds with therapeutic effects.
Industry: Use in the production of specialty chemicals or materials.
Mécanisme D'action
The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The fluoropyridinyl group could enhance binding affinity or selectivity, while the piperazine ring might provide structural stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(tert-Butoxycarbonyl)piperazine-2-carboxylic acid: Lacks the fluoropyridinyl group.
4-(3-Fluoropyridin-2-yl)piperazine: Lacks the tert-butoxycarbonyl group.
1-(tert-Butoxycarbonyl)-4-phenylpiperazine-2-carboxylic acid: Contains a phenyl group instead of a fluoropyridinyl group.
Uniqueness
The combination of the tert-butoxycarbonyl protecting group and the fluoropyridinyl group makes (S)-1-(tert-Butoxycarbonyl)-4-(3-fluoropyridin-2-yl)piperazine-2-carboxylic acid unique. This structure could provide specific properties such as enhanced stability, selectivity, or reactivity compared to similar compounds.
Propriétés
Formule moléculaire |
C15H20FN3O4 |
|---|---|
Poids moléculaire |
325.34 g/mol |
Nom IUPAC |
(2S)-4-(3-fluoropyridin-2-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid |
InChI |
InChI=1S/C15H20FN3O4/c1-15(2,3)23-14(22)19-8-7-18(9-11(19)13(20)21)12-10(16)5-4-6-17-12/h4-6,11H,7-9H2,1-3H3,(H,20,21)/t11-/m0/s1 |
Clé InChI |
GUHPSXHBCXYDSE-NSHDSACASA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1CCN(C[C@H]1C(=O)O)C2=C(C=CC=N2)F |
SMILES canonique |
CC(C)(C)OC(=O)N1CCN(CC1C(=O)O)C2=C(C=CC=N2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




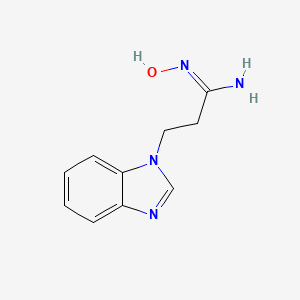
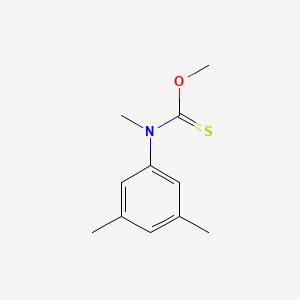
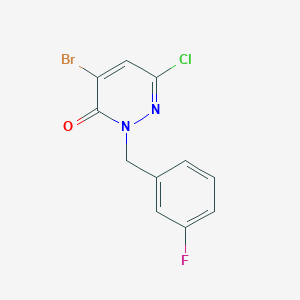
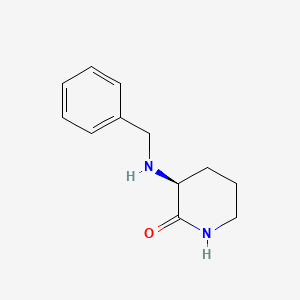
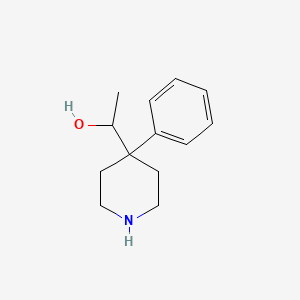
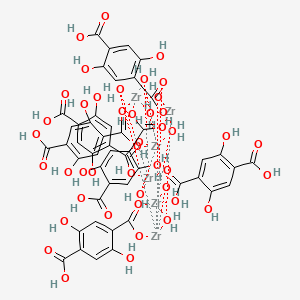

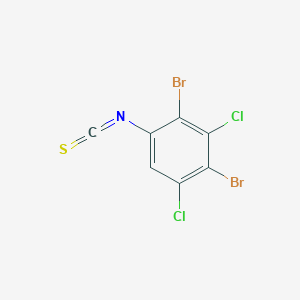
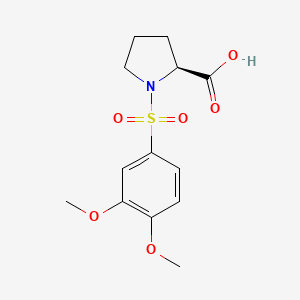
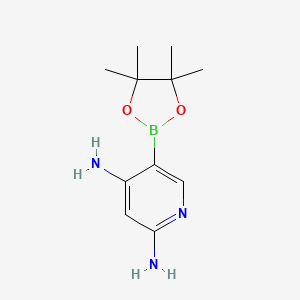
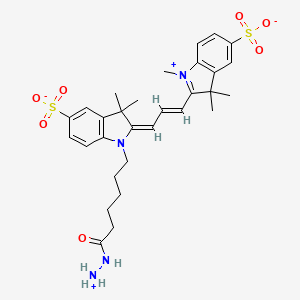
![(3S,4S,5S,6S)-3,4,5-trihydroxy-6-[[2-(4-hydroxyphenyl)-3-[4-(2-piperidin-1-ylethoxy)benzoyl]-1-benzothiophen-6-yl]oxy]oxane-2-carboxylic acid](/img/structure/B13727737.png)
